The compound 3-(Bromomethyl)-5-methylpyridine is a brominated pyridine derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The reactivity of bromine atoms in such compounds is a key feature that allows for further functionalization, making them valuable intermediates in the synthesis of more complex molecules6. This comprehensive analysis will delve into the mechanism of action and applications of related brominated compounds, drawing on data from recent research studies.
In the realm of medicinal chemistry, brominated pyridine derivatives have been utilized as key intermediates in the synthesis of pharmacologically active compounds. For example, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a component of a potent dopamine and serotonin receptor antagonist, has been described, highlighting the versatility of brominated pyridines in drug development3. Furthermore, derivatives of 3-amino-2-methylpyridine have been identified as ligands for the BAZ2B bromodomain, demonstrating the potential of brominated pyridines in the discovery of new therapeutic agents5.
In organic synthesis, the chemoselective functionalization of brominated pyridines is a valuable strategy for constructing complex molecules. For instance, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine has been achieved, showcasing the ability to selectively substitute different halogen atoms under various conditions2. Additionally, the Thorpe–Ziegler-type reaction has been employed to assemble tetra- and pentacyclic heterocyclic scaffolds from 3-cyanopyridine-2(1H)-thiones and Biginelli-type compounds, further demonstrating the synthetic utility of brominated pyridines4.
The antitumor and chemosensitizing actions of brominated pyridine derivatives have been extensively studied. The compound 3-BP has shown cytotoxicity against a wide variety of tumors, including those of thymic origin. Its ability to deregulate pH homeostasis, suppress lactate release, and alter the expression of metabolism and cell survival regulatory molecules makes it a promising candidate for optimizing therapeutic efficacy against tumors1.
The compound is derived from 5-methylpyridine through bromination processes. It is categorized under pyridine derivatives and halogenated organic compounds, making it significant in synthetic organic chemistry.
The synthesis of 3-(Bromomethyl)-5-methylpyridine hydrobromide generally involves the bromination of 5-methylpyridine. The process can be summarized as follows:
The molecular structure of 3-(Bromomethyl)-5-methylpyridine consists of a pyridine ring with key substituents:
3-(Bromomethyl)-5-methylpyridine undergoes several notable chemical reactions:
The mechanism of action for 3-(Bromomethyl)-5-methylpyridine primarily involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group serves as a leaving group, allowing nucleophiles to attack the carbon atom it is attached to. This characteristic makes it an effective building block for synthesizing more complex molecules, particularly in pharmaceutical applications where it acts as a reactive intermediate.
3-(Bromomethyl)-5-methylpyridine is a halogenated heterocyclic compound with the systematic IUPAC name 3-(bromomethyl)-5-methylpyridine. Its molecular formula is C7H8BrN, corresponding to a molecular weight of 186.05 g/mol, as confirmed by multiple analytical sources [1] [10]. The CAS registry number 120276-47-3 uniquely identifies this compound in chemical databases. Common synonyms include 5-methyl-3-(bromomethyl)pyridine, 3-bromomethyl-5-picoline, and Intermediate of rupatadine [6] [10].
Structurally, the molecule consists of a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom—substituted with a methyl group (–CH3) at the 5-position and a bromomethyl group (–CH2Br) at the 3-position. Key physicochemical properties include:
Spectroscopic data further characterize the compound:
Table 1: Key Identifiers and Properties of 3-(Bromomethyl)-5-methylpyridine
Property | Value |
---|---|
IUPAC Name | 3-(Bromomethyl)-5-methylpyridine |
CAS Number | 120276-47-3 |
Molecular Formula | C7H8BrN |
Molecular Weight | 186.05 g/mol |
Density | 1.4 ± 0.1 g/cm³ |
Boiling Point | 245.3 ± 25.0 °C (760 mmHg) |
Flash Point | 102.2 ± 23.2 °C |
LogP | 1.89 |
The synthesis of 3-(bromomethyl)-5-methylpyridine evolved significantly from early inefficient methods to modern optimized protocols. Initial routes involved radical bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in carbon tetrachloride, yielding only 50% of the target product due to poor regioselectivity and competing dibromination [3]. The addition of azobisisobutyronitrile (AIBN) as a radical initiator improved yields to 68%, but purification challenges persisted [3] [6].
A breakthrough emerged in 2015 with Guo’s four-step synthesis starting from 5-methylnicotinic acid, achieving an overall yield of 65.9% [3]. The route proceeds as follows:
This method replaced hazardous reductants like lithium aluminum hydride (LiAlH4) with sodium borohydride, enhancing safety and scalability for industrial production [3]. The hydrobromide salt form (CAS 1235342-53-6 or 182354-92-3) improved crystallinity and stability, facilitating handling and storage [5] [6].
Table 2: Evolution of Synthetic Methods for 3-(Bromomethyl)-5-methylpyridine
Synthetic Approach | Key Reagents/Conditions | Yield | Limitations |
---|---|---|---|
Radical Bromination | NBS/CCl4 | 50% | Poor regioselectivity |
Radical Bromination with AIBN | NBS/AIBN/CCl4 | 68% | Purification difficulties |
Guo’s Method (2015) | 5-Methylnicotinic acid → Ester → Alcohol → Bromination | 65.9% | Multi-step but scalable |
This compound is a pivotal building block in medicinal chemistry due to its electrophilic bromomethyl group, which readily undergoes nucleophilic substitution reactions. Its primary application is in synthesizing rupatadine—a dual histamine H1 and platelet-activating factor (PAF) antagonist used for allergic rhinitis and urticaria [3] [6]. The bromomethyl group facilitates alkylation of rupatadine’s piperidine core, forming the critical C–N bond in the final drug structure [3].
Beyond rupatadine, the compound enables access to diverse pharmacophores:
In organic synthesis, 3-(bromomethyl)-5-methylpyridine serves as a versatile alkylating agent. Its pyridine ring enhances solubility in polar solvents, while the bromomethyl group participates in:
Table 3: Pharmaceutical Applications of 3-(Bromomethyl)-5-methylpyridine
Therapeutic Area | Target Compound | Biological Activity |
---|---|---|
Allergy/Inflammation | Rupatadine | Dual H1 histamine and PAF antagonist |
Oncology | Pyrazolopyrimidine derivatives | cMet kinase inhibition (anti-carcinoma) |
Autoimmune Disorders | p38 Kinase Inhibitors | Treatment of lymphoma and auto-inflammatory disease |
Neurodegenerative Diseases | nNOS Inhibitors | Neuroprotection via nitric oxide regulation |
The compound’s commercial availability in salt forms (hydrochloride or hydrobromide) ensures stability for industrial use. Suppliers offer it in research quantities (0.05 g–10 g), with purity ≥95%, priced at $210–$1062 per gram, reflecting its high value in pharmaceutical manufacturing [5] [10]. Its classification under HS code 2933399090 further underscores its role as a halogenated heterocyclic building block in global trade [1].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1